2-Ethenylsulfonylethanol
Overview
Description
2-Ethenylsulfonylethanol is a small organic molecule with the chemical formula C4H8O3S. It consists of a vinyl group (C2H3) attached to a sulfonylethanol moiety (C2H4OSO2). This compound has attracted attention due to its potential as a versatile building block in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylsulfonylethanol can be synthesized from ethanol, 2-[(2-chloroethyl)sulfonyl]-. The synthesis involves nucleophilic substitution reactions where the chloro group is replaced by a vinyl group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylsulfonylethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted vinyl compounds.
Scientific Research Applications
2-Ethenylsulfonylethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Ethenylsulfonylethanol exerts its effects involves interactions with various molecular targets. The vinyl group allows it to participate in addition reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(Ethylsulfonyl)ethanol: Similar in structure but lacks the vinyl group.
2-(Methylsulfonyl)ethanol: Another similar compound with a methyl group instead of a vinyl group.
Uniqueness
2-Ethenylsulfonylethanol is unique due to the presence of both a vinyl group and a sulfonylethanol moiety. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
2-ethenylsulfonylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h2,5H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNRSTYOUUKRGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282102 | |
Record name | 2-ethenylsulfonylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-48-1 | |
Record name | NSC24335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ethenylsulfonylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethenesulfonyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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